molecular formula C14H19NO4 B554494 (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid CAS No. 15027-14-2

(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid

Cat. No. B554494
CAS RN: 15027-14-2
M. Wt: 265.3 g/mol
InChI Key: NMYWMOZOCYAHNC-GFCCVEGCSA-N
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Description

“®-2-(((Benzyloxy)carbonyl)amino)hexanoic acid” is a chemical compound with the molecular formula C14H19NO4 . It has a molecular weight of 265.31 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

“®-2-(((Benzyloxy)carbonyl)amino)hexanoic acid” has a molecular weight of 265.31 . The compound should be stored in a dark place, sealed in dry conditions, and at room temperature . No additional physical or chemical properties were found in the search results.

Scientific Research Applications

Peptide Synthesis

Z-D-Nle-OH: is widely used in the field of peptide synthesis. It serves as a crucial building block for the production of peptides, which are short chains of amino acids. The compound’s ability to act as a protected amino acid with a benzyloxycarbonyl (Z) group allows for the selective formation of peptide bonds without unwanted side reactions . This is particularly useful in the synthesis of complex peptides and proteins for therapeutic use.

Study of Protein Structure and Function

As an unnatural amino acid, Z-D-norleucine is employed experimentally to investigate protein structure and function. Its structural similarity to methionine, minus the sulfur atom, makes it a valuable tool for probing the role of methionine in proteins. Researchers can incorporate Z-D-norleucine into proteins to study their folding, stability, and interactions .

Cancer Research

In cancer research, derivatives of Z-D-norleucine , such as 6-diazo-5-oxo-L-norleucine (DON), are used as prodrug nanoparticles to enhance the effects of ultrasound therapy on tumors. These compounds are activated under hypoxic conditions, which are common in solid tumors, and can inhibit glutamine metabolism, thereby exerting anti-tumor effects .

Enzyme Inhibition Studies

Z-D-Nle-OH: is utilized in enzyme inhibition studies to understand the mechanisms of enzyme action and to design inhibitors that can regulate enzyme activity. By mimicking the structure of natural substrates, Z-D-Nle-OH can bind to the active site of enzymes and help elucidate their function and potential for targeted drug design .

Biotechnological Applications

The compound’s unique properties make it a candidate for various biotechnological applications. For instance, it can be used in the production of unnatural amino acids through both biocatalytic and chemical synthetic routes. These unnatural amino acids have potential uses in the development of new materials, pharmaceuticals, and as tools for molecular biology research .

Safety And Hazards

The safety information available indicates that “®-2-(((Benzyloxy)carbonyl)amino)hexanoic acid” should be handled with caution. The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These hazard codes suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYWMOZOCYAHNC-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426480
Record name Z-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid

CAS RN

15027-14-2
Record name N-[(Phenylmethoxy)carbonyl]-D-norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15027-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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